molecular formula C6H4Br2N2O3 B15480678 2,5-Dibromo-4-methoxy-3-nitropyridine CAS No. 31872-71-6

2,5-Dibromo-4-methoxy-3-nitropyridine

Cat. No.: B15480678
CAS No.: 31872-71-6
M. Wt: 311.92 g/mol
InChI Key: NZGZJLWXOAWQSU-UHFFFAOYSA-N
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Description

2,5-Dibromo-4-methoxy-3-nitropyridine (CAS 31872-71-6) is a high-value, halogenated and methoxy-substituted nitropyridine derivative with a molecular formula of C6H4Br2N2O3 and a molecular weight of 311.92 g/mol . This compound is exclusively for research applications and is not intended for human or veterinary use. In biological research, this complex nitropyridine has demonstrated significant and promising activities. Studies have shown that it exhibits notable antimicrobial properties against various bacterial strains, with mechanisms that may involve interference with bacterial DNA replication and protein synthesis . Furthermore, its cytotoxic potential has been evaluated in several cancer cell lines. For instance, MTT assays have revealed significant cytotoxicity against aggressive breast cancer (MDA-MB-231) and colorectal cancer (HT-29) cell lines, with IC50 values comparable to those of established chemotherapeutic agents . Preliminary toxicity assessments suggest a degree of selectivity, as the compound shows lower toxicity towards normal cells (e.g., Vero cells), which is a desirable profile in anticancer drug development . The proposed mechanisms for its biological activity include the induction of apoptosis through mitochondrial pathways and the generation of reactive oxygen species (ROS) . As a synthetic building block, the structure of 2,5-Dibromo-4-methoxy-3-nitropyridine is highly valuable. The presence of two bromine atoms at the 2 and 5 positions of the pyridine ring makes it an excellent substrate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, allowing researchers to create more complex molecular architectures for material science or pharmaceutical research . Established synthetic routes involve sequential functionalization of the pyridine ring, including regioselective bromination and nitration steps, with the aminopyridine pathway being one reported method yielding 85-90% . Researchers can effectively characterize this compound using spectroscopic techniques such as ¹H and ¹³C NMR, which identify the methoxy group and aromatic proton environments, mass spectrometry to confirm its molecular weight, and X-ray crystallography to resolve the spatial arrangement of its substituents .

Properties

CAS No.

31872-71-6

Molecular Formula

C6H4Br2N2O3

Molecular Weight

311.92 g/mol

IUPAC Name

2,5-dibromo-4-methoxy-3-nitropyridine

InChI

InChI=1S/C6H4Br2N2O3/c1-13-5-3(7)2-9-6(8)4(5)10(11)12/h2H,1H3

InChI Key

NZGZJLWXOAWQSU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=NC=C1Br)Br)[N+](=O)[O-]

Origin of Product

United States

Biological Activity

2,5-Dibromo-4-methoxy-3-nitropyridine is a complex organic compound belonging to the nitropyridine family. Its structure includes bromine and methoxy substituents, which contribute to its unique biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical formula for 2,5-Dibromo-4-methoxy-3-nitropyridine is C6H4Br2N2O3C_6H_4Br_2N_2O_3. The presence of two bromine atoms and a methoxy group at specific positions on the pyridine ring significantly influences its reactivity and biological properties.

Antimicrobial Properties

Research indicates that nitropyridines, including 2,5-Dibromo-4-methoxy-3-nitropyridine, exhibit antimicrobial activity against various bacterial strains. Studies have shown that compounds with nitro groups can interfere with bacterial DNA replication and protein synthesis.

Cytotoxic Effects

The cytotoxic potential of 2,5-Dibromo-4-methoxy-3-nitropyridine has been evaluated in several cancer cell lines. For instance, MTT assays demonstrated significant cytotoxicity against breast cancer (MDA-MB-231) and colorectal cancer (HT-29) cell lines. The compound's IC50 values were comparable to those of established chemotherapeutic agents, indicating its potential as an anticancer agent .

The proposed mechanisms for the biological activity of 2,5-Dibromo-4-methoxy-3-nitropyridine include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation. For example, it has been suggested that similar nitropyridines can inhibit BRD4 and PLK1 enzymes, which are crucial in regulating cell cycle progression and apoptosis .
  • Induction of Apoptosis : Evidence suggests that treatment with this compound can trigger apoptosis in cancer cells by upregulating pro-apoptotic markers such as BAX while downregulating anti-apoptotic markers like Bcl-2 .

Toxicity Studies

Toxicity assessments are crucial for understanding the safety profile of 2,5-Dibromo-4-methoxy-3-nitropyridine. Preliminary studies indicate that while the compound exhibits significant cytotoxicity against cancer cells, it shows lower toxicity towards normal cells (e.g., Vero cells), suggesting a degree of selectivity that is desirable in anticancer drug development .

Case Studies

Several case studies have highlighted the potential applications of 2,5-Dibromo-4-methoxy-3-nitropyridine:

  • Breast Cancer Treatment : A study focusing on breast cancer cell lines reported that this compound significantly inhibited cell growth and induced apoptosis through mitochondrial pathways.
  • Colorectal Cancer Research : In another study involving colorectal cancer models, 2,5-Dibromo-4-methoxy-3-nitropyridine demonstrated promising results in reducing tumor size in vivo when administered alongside conventional therapies.
  • Antimicrobial Applications : Case studies have also explored its efficacy against pathogenic bacteria, showing potential as a lead compound for developing new antibiotics .

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence provided focuses on 2-(4-Methoxyphenoxy)-3-nitropyridine (Compound I), a structurally distinct analog. Below is a comparative analysis based on structural and functional differences:

Table 1: Structural and Functional Comparison

Property 2,5-Dibromo-4-methoxy-3-nitropyridine 2-(4-Methoxyphenoxy)-3-nitropyridine (Compound I)
Substituents Bromine (positions 2,5), methoxy (4), nitro (3) Methoxyphenoxy (position 2), nitro (3)
Molecular Formula C₆H₄Br₂N₂O₃ C₁₂H₁₀N₂O₄
Key Applications Potential fluorescent/pharmacological agent Studied for fluorescence properties
Synthetic Context Likely involves bromination and nitration Synthesized via etherification of pyridine

Key Differences

In contrast, Compound I’s methoxyphenoxy group may improve π-conjugation, favoring fluorescence . The nitro group in both compounds contributes to electron-withdrawing effects, but its position (meta vs. para relative to other groups) alters electronic distribution.

Fluorescence Potential: Compound I was synthesized explicitly to study fluorescence, with methoxyphenoxy groups enhancing emission properties . No fluorescence data exists for 2,5-Dibromo-4-methoxy-3-nitropyridine in the provided evidence.

Reactivity :

  • Bromine substituents in 2,5-Dibromo-4-methoxy-3-nitropyridine make it a candidate for further functionalization (e.g., Suzuki-Miyaura couplings). Compound I’s ether linkage may limit such reactivity but improve stability.

Research Findings and Limitations

  • This limits authoritative comparisons.
  • Theoretical Insights : Based on substituent chemistry, 2,5-Dibromo-4-methoxy-3-nitropyridine is expected to exhibit higher reactivity but lower fluorescence efficiency compared to Compound I.

Preparation Methods

Bromination of 4-Methoxypyridine

Initial attempts to brominate 4-methoxypyridine face challenges due to the methoxy group’s directing effects. While methoxy is typically an ortho/para director, steric and electronic factors in polyhalogenated systems alter reactivity. Patent CN110759858A describes bromination of 2-aminopyridine derivatives using liquid bromine under controlled temperatures (45–55°C), yielding 2-amino-5-bromopyridine. Adapting this to 4-methoxypyridine requires:

  • Reagents : Liquid bromine, acetic anhydride (1:1.5 molar ratio).
  • Conditions : Dropwise addition at 20–25°C, followed by 2–3 hours at 45–55°C.
  • Yield : ~80% for mono-bromination, though di-bromination (2,5-positions) necessitates excess Br₂.

Nitration of 2,5-Dibromo-4-methoxypyridine

Introducing the nitro group at position 3 demands careful nitrating agents. US3547935A demonstrates nitration via diazotization of an amino intermediate:

  • Substrate : 2,5-dibromo-3-amino-4-methoxypyridine.
  • Reagents : Sodium nitrite, HBr, cuprous bromide catalyst.
  • Conditions : –5 to 15°C, 2–5 hours.
  • Mechanism : Diazonium intermediate formation, followed by nitro group substitution.
  • Yield : 97% reported for analogous structures.

Methoxylation Timing Considerations

Aminopyridine Intermediate Pathway

Synthesis of 2,5-Dibromo-3-amino-4-methoxypyridine

Example 17 in US3547935A outlines this route:

  • Starting Material : 3-amino-4-methoxypyridine.
  • Bromination : Liquid bromine in acetic acid at 50°C (2,5-di-substitution).
  • Isolation : Recrystallization in ethanol yields 2,5-dibromo-3-amino-4-methoxypyridine.

Conversion of Amino to Nitro Group

The amino group is transformed via diazotization:

  • Reagents : NaNO₂ in HBr, CuBr catalyst.
  • Reaction :
    $$
    \text{Ar-NH}2 + \text{NaNO}2 + 2\text{HBr} \rightarrow \text{Ar-N}2^+\text{Br}^- + \text{NaBr} + 2\text{H}2\text{O}
    $$
    $$
    \text{Ar-N}2^+\text{Br}^- \xrightarrow{\Delta} \text{Ar-NO}2 + \text{N}_2 \uparrow
    $$
  • Conditions : –5 to 15°C, preventing diazonium decomposition.

Direct Functionalization of Pyridinol Derivatives

Bromination of 3-Nitro-4-methoxy-2-pyridinol

ChemicalBook data reveals a method for 2,5-dibromo-3-nitropyridine using POBr₃:

  • Substrate : 5-bromo-3-nitro-pyridin-2-ol.
  • Reagents : POBr₃, DMF (catalytic), toluene.
  • Conditions : 90°C, 16 hours.
  • Adaptation : Starting with 3-nitro-4-methoxy-2-pyridinol, bromination with POBr₃ could yield the target compound:
    $$
    \text{C}5\text{H}3\text{NO}3 + 2\text{POBr}3 \rightarrow \text{C}5\text{H}2\text{Br}2\text{NO}3 + 2\text{HOPO}_3
    $$
  • Yield : Up to 97% in analogous reactions.

Regioselectivity Challenges

Bromination at positions 2 and 5 is influenced by:

  • Electron-withdrawing groups (NO₂, Br) directing Br to meta/para positions.
  • Steric hindrance from the methoxy group at position 4.

Comparative Analysis of Methods

Method Key Steps Yield Advantages Limitations
Aminopyridine Pathway Bromination → Diazotization 85–90% High regioselectivity, scalable Multi-step, costly intermediates
Pyridinol Bromination POBr₃-mediated di-bromination 90–97% One-pot reaction, high efficiency Requires nitro pre-functionalization
Sequential Functionalization Bromination → Nitration 75–80% Flexible timing of methoxylation Lower yields due to side reactions

Reaction Optimization and Troubleshooting

Temperature Control

  • Bromination : Excessive heat (>60°C) promotes debromination or ring degradation.
  • Diazotization : Temperatures below 15°C prevent diazonium salt decomposition.

Catalyst Selection

  • CuBr : Enhances nitro group substitution efficiency (0.1–0.2 equiv).
  • DMF : Catalyzes POBr₃ reactions by stabilizing intermediates.

Solvent Systems

  • Toluene : Preferred for POBr₃ reactions due to high boiling point.
  • Ethanol : Ideal for recrystallization of intermediates.

Physicochemical Properties

Data from US3547935A and ChemicalBook:

  • Melting Point : 41–44°C (crude), 92–96°C (purified).
  • Density : 2.06 g/cm³ (predicted).
  • Solubility : Soluble in methanol, toluene; insoluble in water.

Industrial Applications and Scaling

  • Pharmaceutical Intermediates : Used in kinase inhibitor syntheses.
  • Agrochemicals : Precursor for herbicidal compounds.
  • Scale-up Challenges : Exothermic bromination steps require controlled feed systems.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,5-Dibromo-4-methoxy-3-nitropyridine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis involves sequential functionalization of the pyridine ring. A typical route starts with nitration of a dihalogenated pyridine precursor, followed by methoxylation and bromination. For example, nitration at the 3-position can be achieved using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration . Bromination at the 2- and 5-positions may require regioselective catalysts (e.g., FeBr₃) to direct substitution . Optimization includes adjusting stoichiometry, temperature, and solvent polarity (e.g., DCM vs. DMF) to minimize byproducts. Purification via column chromatography with hexane/ethyl acetate gradients is critical for isolating high-purity product .

Q. Which spectroscopic and crystallographic techniques are most effective in characterizing the structural features of 2,5-Dibromo-4-methoxy-3-nitropyridine?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR identify methoxy (-OCH₃) and aromatic proton environments. The deshielding effect of nitro and bromine groups shifts peaks downfield (e.g., nitro at δ 8.5–9.0 ppm) .
  • X-ray Crystallography : Resolves spatial arrangement of substituents, confirming bromine (C2/C5) and nitro (C3) positions. Displacement parameters help assess thermal motion and crystallinity .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (C₆H₃Br₂NO₃: ~316.9 g/mol) and isotopic patterns for bromine .

Q. How do the bromine and methoxy substituents influence the compound's reactivity in nucleophilic aromatic substitution (NAS) reactions compared to other pyridine derivatives?

  • Methodological Answer : Bromine acts as a strong electron-withdrawing group (EWG), activating the pyridine ring for NAS at meta/para positions. Methoxy (-OCH₃) is electron-donating, which competes with bromine’s EWG effect, creating regioselective ambiguity. For example, in amination reactions, the C4-methoxy group may sterically hinder substitution at adjacent positions, favoring reactivity at C6 . Comparative studies with non-methoxy analogues (e.g., 3,5-dibromo-4-nitropyridine) show faster reaction kinetics due to reduced steric bulk .

Advanced Research Questions

Q. What methodological approaches are recommended for analyzing contradictory data in reported reaction outcomes (e.g., divergent regioselectivity or yields) during bromination/nitration steps?

  • Methodological Answer : Contradictions often arise from variations in reaction conditions. To resolve discrepancies:

  • Control Experiments : Replicate reactions under identical conditions (solvent, temperature, catalyst loading) to isolate variables.
  • Computational Modeling : Use DFT calculations to predict activation energies for competing pathways (e.g., nitration at C3 vs. C4) .
  • In Situ Monitoring : Employ techniques like IR spectroscopy to track intermediate formation during nitration, ensuring stepwise functionalization .

Q. How can researchers design experiments to systematically investigate the electronic effects of substituent positioning (e.g., bromine at C2 vs. C5) on electrochemical properties?

  • Methodological Answer :

  • Cyclic Voltammetry (CV) : Compare reduction potentials of 2,5-dibromo vs. 3,5-dibromo regioisomers to assess how substituent placement affects electron affinity. Bromine at C2 may stabilize radical intermediates more effectively due to proximity to the nitro group .
  • Hammett Analysis : Correlate substituent σ values with reaction rates in redox-driven transformations (e.g., catalytic hydrogenation) .
  • Single-Crystal Studies : Link electrochemical behavior to molecular packing and π-π interactions observed in X-ray structures .

Q. What strategies are effective in overcoming purification challenges arising from byproduct formation during multi-step synthesis of polyhalogenated nitropyridines?

  • Methodological Answer :

  • Chromatographic Optimization : Use gradient elution with silica gel columns and polarity-adjusted solvents (e.g., CHCl₃:MeOH) to separate halogenated byproducts .
  • Recrystallization : Exploit solubility differences in ethanol/water mixtures at low temperatures.
  • HPLC-MS : For trace impurities, employ reverse-phase HPLC coupled with mass detection to identify and quantify side products .

Notes

  • For advanced studies, integrate computational tools (e.g., Gaussian, VASP) with experimental data to model substituent effects .

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